molecular formula C18H19ClO3 B5610091 2-chloro-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5610091
M. Wt: 318.8 g/mol
InChI Key: UXKQESFXXWWMDU-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules known for their complex structure and potential biological relevance. Research focuses on its synthesis, structural analysis, and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones, closely related to the compound , involves metal-free one-pot synthesis techniques using tandem photo-thermal-photo reactions. This method starts from 3,4-dichlorocoumarins and a 1,3-butadiene, avoiding metal catalysts or peroxide promoters, highlighting the efficiency and simplicity of the process (Zhang et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of related chromenopyrazolones have been established using X-ray diffraction, demonstrating detailed insights into the arrangement and conformation of such molecules (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Research into the photo-reorganization of similar compounds has led to the synthesis of novel angular pentacyclic structures, illustrating the versatility of these molecules in forming complex heterocyclic systems (Dalai et al., 2017).

Physical Properties Analysis

Studies on the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives have shown significant findings. Certain derivatives display fluorescence enhancement in the presence of metals, indicating potential applications in spectrofluorometry and sensor development (Gülcan et al., 2021).

Chemical Properties Analysis

Microwave-assisted cyclization under mildly basic conditions has been utilized for the synthesis of benzo[c]chromen-6-ones and their tetrahydro analogues. This method exemplifies a straightforward approach to obtain these compounds in moderate yields, offering a glimpse into their chemical behavior (Dao et al., 2018).

properties

IUPAC Name

2-chloro-3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-11(2)7-8-21-17-10-16-14(9-15(17)19)12-5-3-4-6-13(12)18(20)22-16/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQESFXXWWMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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